molecular formula C9H5ClN2O2 B1361592 5-Chloro-8-nitroquinoline CAS No. 6942-98-9

5-Chloro-8-nitroquinoline

Cat. No. B1361592
Key on ui cas rn: 6942-98-9
M. Wt: 208.6 g/mol
InChI Key: DHRPLGHWWKFRKY-UHFFFAOYSA-N
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Patent
US04801717

Procedure details

A mixture of 25.2 g of 3-chloro-6-nitro-aniline, 21 g of arsenic acid and 35.1 ml of glycerine was heated to reflux and after cooling the mixture to 20°~30° C., 25.5 ml of 66° Be sulfuric acid were added thereto. The mixture was heated at 140° C. for 8 hours and was poured over ice. The mixture was filtered and the solid product was dissolved in methylene chloride. The solution was neutralized and extracted with methylene chloride. The combined organic phases were dried, treated with activated carbon, filtered and evaporated to dryness under reduced pressure. The 10 g of residue were chromatographed over silica gel and eluted with methylene chloride to obtain 8.61 g of 5-chloro-8-nitro-quinoline melting at 136°-138° C. which was reacted with N-hydroxyphthalimide to obtain 0-(8-nitro-5-quinolyl)-phthalimide melting at 226°-228° C. The latter was reacted to obtain 0-(8-nitro-5-quinolyl)-hydroxylamine melting at 186°-188° C.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
35.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
Be sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1)[NH2:5].[As](=O)(O)(O)O.O[CH2:18][CH:19]([CH2:21]O)O>>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[C:4]2[C:3]=1[CH:18]=[CH:19][CH:21]=[N:5]2

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
ClC=1C=C(N)C(=CC1)[N+](=O)[O-]
Name
Quantity
21 g
Type
reactant
Smiles
[As](O)(O)(O)=O
Name
Quantity
35.1 mL
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Be sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the mixture to 20°~30° C.
ADDITION
Type
ADDITION
Details
was poured over ice
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISSOLUTION
Type
DISSOLUTION
Details
the solid product was dissolved in methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The 10 g of residue were chromatographed over silica gel
WASH
Type
WASH
Details
eluted with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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